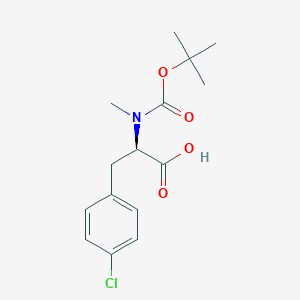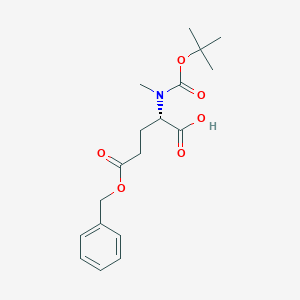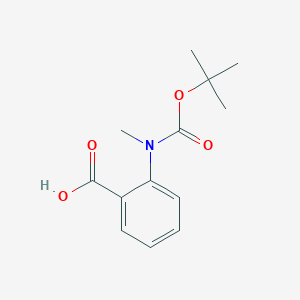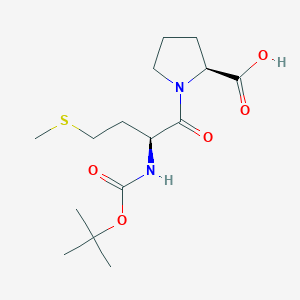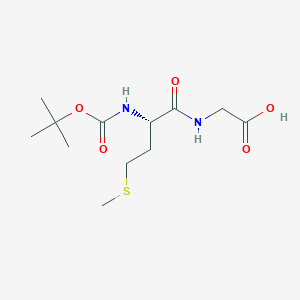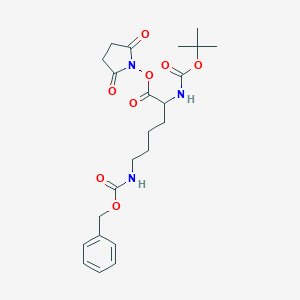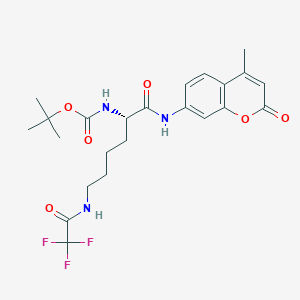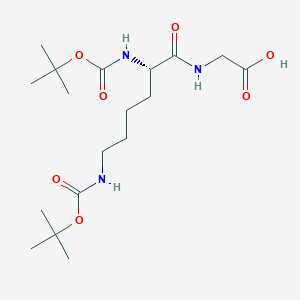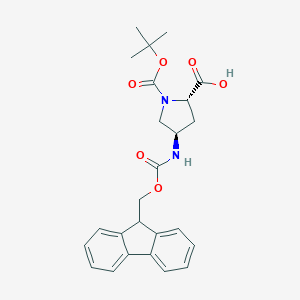
(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a useful organic compound for research related to life sciences .
Molecular Structure Analysis
The molecular formula of this compound is C25H28N2O6 . Unfortunately, the specific structural analysis is not provided in the available resources.Physical And Chemical Properties Analysis
The molecular weight of this compound is 452.50 . The boiling point is 650.5±55.0°C at 760 mmHg . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Peptide Synthesis
N-Boc-trans-4-N-Fmoc-amino-L-proline: is extensively used in peptide synthesis . Its protective groups, Boc and Fmoc, allow for the sequential addition of amino acids in solid-phase peptide synthesis. This compound is particularly useful for introducing proline analogs into peptides, which can significantly alter the structure and function of the resulting peptide.
Drug Design and Development
The introduction of proline analogs like N-Boc-trans-4-N-Fmoc-amino-L-proline into peptide-based drugs can enhance their stability, bioavailability, and specificity . This makes it a valuable tool in the design and development of new therapeutic agents, especially in the realm of protease inhibitors and immunosuppressive drugs.
Biological Activity Modulation
Modifying peptides with N-Boc-trans-4-N-Fmoc-amino-L-proline can lead to changes in biological activity . Researchers utilize this compound to fine-tune the activity of peptides, potentially leading to the discovery of peptides with novel biological functions.
Structural Studies of Peptides
The incorporation of N-Boc-trans-4-N-Fmoc-amino-L-proline into peptides can facilitate structural studies . By altering the conformational flexibility of peptides, researchers can study the relationship between structure and function more effectively.
Physicochemical Property Tuning
N-Boc-trans-4-N-Fmoc-amino-L-proline: is used to adjust the physicochemical properties of peptides . This includes altering solubility, stability, and interaction with other biomolecules, which is crucial for understanding peptide behavior in different environments.
Synthesis of Cyclic Peptides
This compound is also instrumental in the synthesis of cyclic peptides . Cyclic peptides often exhibit enhanced stability and biological activity, and N-Boc-trans-4-N-Fmoc-amino-L-proline provides a means to introduce conformational constraints that facilitate cyclization.
Mechanism of Action
Target of Action
N-Boc-trans-4-N-Fmoc-amino-L-proline, also known as (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is primarily used in peptide synthesis . It serves as a protective group for the amino acid proline during the synthesis process . The primary targets of this compound are the amino groups in the peptide chain that need to be protected during synthesis .
Mode of Action
The compound acts as a protective group in peptide synthesis. It protects the amino groups from unwanted reactions during the synthesis process . The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups in the compound are used to protect the amino and carboxyl groups of proline, respectively .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the compound is added to the growing peptide chain, and the Fmoc group is selectively removed to allow the addition of the next amino acid. This process is repeated until the desired peptide sequence is obtained .
Result of Action
The result of the compound’s action is the successful synthesis of a peptide with the desired sequence. By protecting the amino groups during synthesis, the compound ensures that the peptide chain grows in the intended manner without unwanted side reactions .
Action Environment
The action of N-Boc-trans-4-N-Fmoc-amino-L-proline is influenced by various environmental factors in the laboratory setting. These include the pH of the solution, the temperature, and the presence of other reagents. For example, the Fmoc group can be removed under mildly basic conditions, allowing the next amino acid to be added to the peptide chain .
Future Directions
properties
IUPAC Name |
(2S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTVAIJMUAQR-VFNWGFHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
176486-63-8 | |
| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



